Potassium trifluoro(oxolan-3-yl)boranuide

Descripción general

Descripción

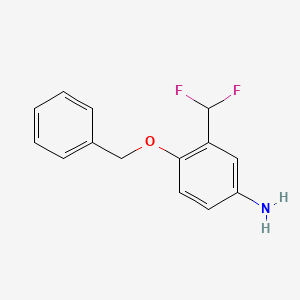

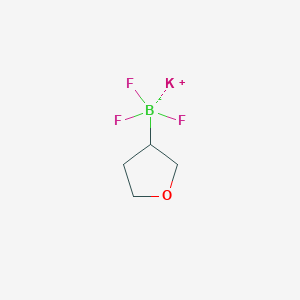

Potassium trifluoro(oxolan-3-yl)boranuide is a versatile chemical compound used in scientific research. It offers immense potential in various fields such as organic synthesis, catalysis, and material science. It is a weakly acidic compound that can dissociate in water to produce potassium ions (K+) and trifluoroborate ions (BF3OCH2CH2CH2-) .

Molecular Structure Analysis

The molecular formula of this compound is C4H7BF3KO . The InChI code is 1S/C4H7BF3O.K/c6-5(7,8)4-2-1-3-9-4;/h4H,1-3H2;/q-1;+1 . The molecular weight is 178 .Physical And Chemical Properties Analysis

This compound is a powder and it has a good solubility . It can dissolve in most organic solvents but is insoluble in non-polar solvents . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Potassium in Agriculture and Soil Science

Potassium is crucial for agriculture, influencing soil fertility and plant health. Research suggests that potassium solubilizing bacteria (KSB) can convert insoluble potassium into forms accessible to plants, potentially reducing the need for chemical fertilizers and enhancing crop yields. These bacteria, including species like Bacillus mucilaginosus and Paenibacillus spp., solubilize potassium-bearing minerals such as mica and feldspar, making potassium available for plant uptake (Etesami, Emami, & Alikhani, 2017).

Nanofluids and Thermal Conductivity

Potassium compounds have been explored for their role in enhancing the thermal conductivity of nanofluids. Nanofluids, which are colloidal suspensions of nanoparticles, can significantly improve heat transfer efficiency. Studies have investigated the synergy between potassium compounds and nanoparticles, aiming to optimize the thermal properties of fluids for applications in cooling and heating systems (Kleinstreuer & Feng, 2011).

Environmental Chemistry and Water Treatment

Potassium ferrate(VI) has emerged as a potent oxidant for treating water and wastewater contaminants, offering advantages such as strong oxidizing power, production of non-toxic by-products, and coagulating capabilities. Its application spans the degradation of organic compounds, removal of algae, and detoxification of industrial effluents. The versatility and environmental compatibility of potassium ferrate(VI) underscore its potential as an alternative or complement to advanced oxidation processes (AOPs) in water treatment (Kliś, Barbusiński, Thomas, & Mochnacka, 2020).

Biodiesel Production

Research into alumina-supported potassium compounds has shown promise for biodiesel production through the transesterification of vegetable oils. Potassium oxide on alumina (K2O/Al2O3) has demonstrated efficacy as a catalyst in this process, with varying potassium compounds optimizing reaction parameters to achieve high yields of biodiesel. This exploration highlights the potential for potassium-based catalysts in renewable energy technologies (Evangelista, Gondim, Souza, & Araujo, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

Potassium trifluoro(oxolan-3-yl)boranuide, also known as KTFPB, is a compound that belongs to the family of boron complexes , suggesting that its targets could be a wide range of organic compounds undergoing specific reactions.

Mode of Action

. As a catalyst, it likely works by lowering the activation energy of the reaction it’s facilitating, thus speeding up the reaction rate. It can promote various organic reactions, such as the reduction of ketones, alkylation of aromatic compounds, and addition reactions of alkenes .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it’s catalyzing. In general, as a catalyst, it would accelerate the rate of these reactions without being consumed in the process .

Análisis Bioquímico

Biochemical Properties

Potassium trifluoro(oxolan-3-yl)boranuide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to form stable complexes with certain enzymes, thereby influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. The interactions between this compound and biomolecules are primarily mediated through its boron and trifluoro groups, which can form covalent or non-covalent bonds with the active sites of enzymes .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding is often mediated through the boron and trifluoro groups, which can form covalent or non-covalent interactions with the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that prolonged exposure to the compound can lead to alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can have toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can act as a substrate or inhibitor of specific enzymes, thereby modulating the activity of metabolic pathways. For example, it may inhibit key enzymes involved in glycolysis or the citric acid cycle, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of this compound within tissues can also influence its overall biological effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with cellular components. The subcellular localization of this compound can influence its ability to modulate cellular processes and exert its biochemical effects .

Propiedades

IUPAC Name |

potassium;trifluoro(oxolan-3-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3O.K/c6-5(7,8)4-1-2-9-3-4;/h4H,1-3H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVLAHDDILJZQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CCOC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1391850-45-5 | |

| Record name | potassium trifluoro(oxolan-3-yl)boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Cyclopentylmethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1454425.png)

![(1R)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1454426.png)

![[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine](/img/structure/B1454429.png)

![5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1454440.png)